molecular formula C14H22O B13756764 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one CAS No. 56974-03-9

1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one

Katalognummer: B13756764
CAS-Nummer: 56974-03-9
Molekulargewicht: 206.32 g/mol
InChI-Schlüssel: YSSPNGUMZKBWDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one is an organic compound with the molecular formula C14H22O. It is a derivative of cyclohexene and is characterized by the presence of a cyclohexenyl group substituted with three methyl groups and a pentenone side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with appropriate reagents to introduce the pentenone side chain. One common method involves the use of a Grignard reagent, such as pent-4-enylmagnesium bromide, which reacts with the cyclohexenone under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5,5-Trimethylcyclohex-2-en-1-one: A precursor in the synthesis of 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one.

    4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one:

    1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one: Another related compound with a different side chain.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexenyl group with a pentenone side chain makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

56974-03-9

Molekularformel

C14H22O

Molekulargewicht

206.32 g/mol

IUPAC-Name

1-(3,5,5-trimethylcyclohexen-1-yl)pent-4-en-1-one

InChI

InChI=1S/C14H22O/c1-5-6-7-13(15)12-8-11(2)9-14(3,4)10-12/h5,8,11H,1,6-7,9-10H2,2-4H3

InChI-Schlüssel

YSSPNGUMZKBWDM-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CC(=C1)C(=O)CCC=C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.